3-Azido-2,3-dideoxy-d-ribose
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Overview
Description
3-Azido-2,3-dideoxy-D-erythropentose is a five-carbon sugar derivative with an azido group at position 3 and no hydroxyl groups at positions 2 and 3. This compound is primarily used in biochemical research, particularly in the field of proteomics .
Preparation Methods
The synthesis of 3-Azido-2,3-dideoxy-D-erythropentose involves several steps. One common method includes the azidation of a suitable precursor, such as 2,3-dideoxy-D-erythropentose, using sodium azide under specific reaction conditions. The reaction typically requires a solvent like dimethyl sulfoxide (DMSO) and may be carried out at elevated temperatures to ensure complete conversion
Chemical Reactions Analysis
3-Azido-2,3-dideoxy-D-erythropentose undergoes various chemical reactions, including:
Substitution Reactions: The azido group can be substituted with other functional groups using appropriate reagents.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Click Chemistry: The azido group is highly reactive in click chemistry, particularly in the presence of alkynes, forming triazoles under copper-catalyzed conditions.
Common reagents used in these reactions include sodium azide, hydrogen gas, and copper catalysts. Major products formed from these reactions include amines and triazoles.
Scientific Research Applications
3-Azido-2,3-dideoxy-D-erythropentose has several scientific research applications:
Chemistry: Used in click chemistry for labeling and functionalization of molecules.
Biology: Employed in biochemical research for tracking and analyzing biomolecules.
Medicine: Investigated for potential therapeutic applications, particularly in drug development.
Industry: Utilized in the synthesis of complex organic molecules for various industrial applications.
Mechanism of Action
The mechanism of action of 3-Azido-2,3-dideoxy-D-erythropentose primarily involves its azido group. The azido group is highly reactive and can participate in various chemical reactions, such as click chemistry, to form stable triazole linkages. These reactions are often used to label or modify biomolecules, allowing researchers to study molecular interactions and pathways .
Comparison with Similar Compounds
3-Azido-2,3-dideoxy-D-erythropentose can be compared with other azido sugars and dideoxy sugars. Similar compounds include:
3-Azido-2,3-dideoxy-alpha-D-erythro-pentofuranosyl-5-methyl-2(1H)-pyrimidinone: A nucleoside analog with similar azido functionality.
2,3-Dideoxy-D-erythropentose: A precursor in the synthesis of 3-Azido-2,3-dideoxy-D-erythropentose.
The uniqueness of 3-Azido-2,3-dideoxy-D-erythropentose lies in its specific structure, which allows it to participate in click chemistry and other reactions, making it valuable for biochemical research and industrial applications.
Properties
Molecular Formula |
C5H9N3O3 |
---|---|
Molecular Weight |
159.14 g/mol |
IUPAC Name |
3-azido-4,5-dihydroxypentanal |
InChI |
InChI=1S/C5H9N3O3/c6-8-7-4(1-2-9)5(11)3-10/h2,4-5,10-11H,1,3H2 |
InChI Key |
CCRXJMDIIXJVIC-UHFFFAOYSA-N |
Canonical SMILES |
C(C=O)C(C(CO)O)N=[N+]=[N-] |
Origin of Product |
United States |
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